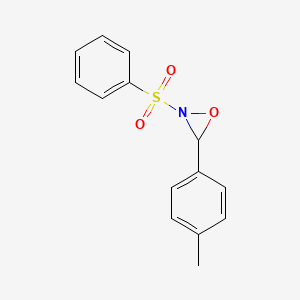![molecular formula C9H10ClN3 B13772701 4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry . The compound 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) features a benzimidazole core with specific substitutions that may enhance its biological activity and stability.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI), the synthetic route may include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate.
Reaction with Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes, followed by oxidation.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reactions often conducted under controlled temperatures and pressures to optimize yield and selectivity.
Scientific Research Applications
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It may interfere with cellular pathways involved in cell division and apoptosis, making it a potential anticancer agent.
Binding Affinity: The presence of the chloro and dimethyl groups may enhance the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-1,2-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c1-5-12-9-7(13(5)2)4-3-6(11)8(9)10/h3-4H,11H2,1-2H3 |
InChI Key |
XSIQKUXRVKPILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

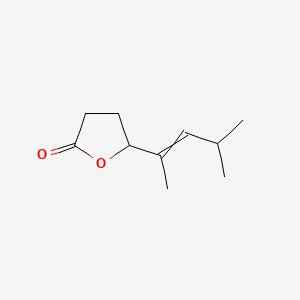
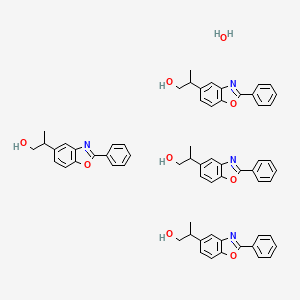
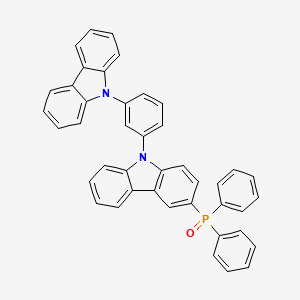
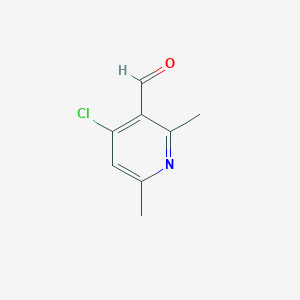
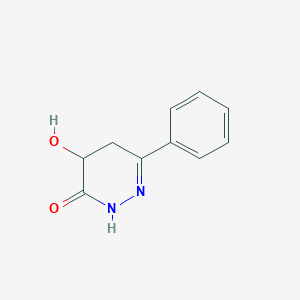
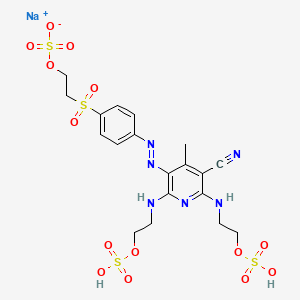
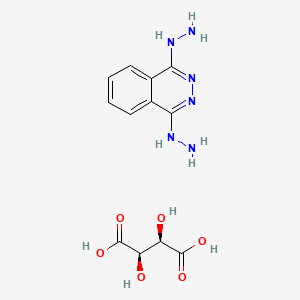
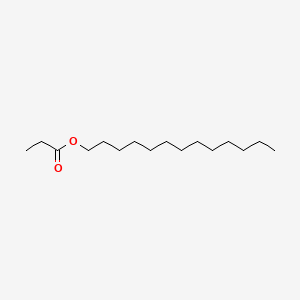
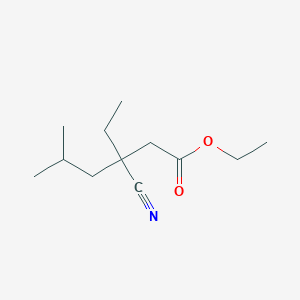
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
